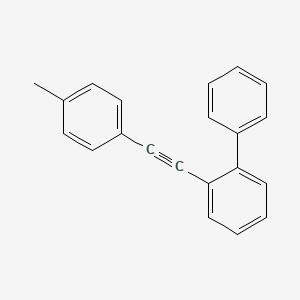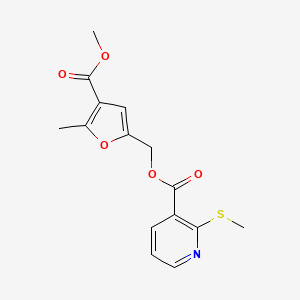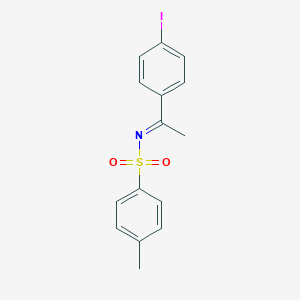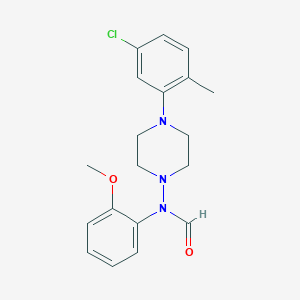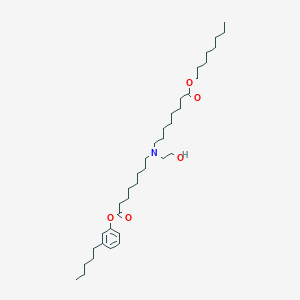
Octyl 8-((2-hydroxyethyl)(8-oxo-8-(3-pentylphenoxy)octyl)amino)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl 8-((2-hydroxyethyl)(8-oxo-8-(3-pentylphenoxy)octyl)amino)octanoate: is a complex organic compound with the molecular formula C37H65NO5 and a molecular weight of 603.92 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which make it a valuable reagent in various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Octyl 8-((2-hydroxyethyl)(8-oxo-8-(3-pentylphenoxy)octyl)amino)octanoate involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:
Formation of the octanoate backbone: This involves the esterification of octanoic acid with an appropriate alcohol.
Introduction of the amino group: This step typically involves the reaction of the ester with an amine, such as 2-hydroxyethylamine.
Addition of the phenoxy group: This is achieved through a nucleophilic substitution reaction where the phenoxy group is introduced to the octyl chain.
Oxidation and final modifications: The final steps involve oxidation reactions to introduce the oxo group and any additional modifications to achieve the desired structure
Industrial Production Methods: : Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl and phenoxy groups.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a secondary alcohol.
Scientific Research Applications
Chemistry
- Used as a reagent in organic synthesis for the preparation of complex molecules.
- Serves as a model compound for studying reaction mechanisms and kinetics.
Biology
- Employed in the development of lipid nanoparticles for drug delivery systems.
- Investigated for its potential role in membrane biology and lipid-protein interactions .
Medicine
- Explored for its use in targeted drug delivery, particularly in cancer therapy.
- Studied for its potential as a therapeutic agent in treating metabolic disorders .
Industry
- Utilized in the formulation of specialized coatings and materials.
- Applied in the development of advanced polymers and surfactants .
Mechanism of Action
The mechanism of action of Octyl 8-((2-hydroxyethyl)(8-oxo-8-(3-pentylphenoxy)octyl)amino)octanoate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
Similar Compounds
- 3-butylheptyl 8-((2-hydroxyethyl)(8-oxo-8-(undecan-6-yloxy)octyl)amino)octanoate .
- Lipid5 .
- SM-102 .
Uniqueness
- Octyl 8-((2-hydroxyethyl)(8-oxo-8-(3-pentylphenoxy)octyl)amino)octanoate stands out due to its specific phenoxy substitution, which imparts unique chemical and biological properties.
- Compared to similar compounds, it offers distinct advantages in terms of membrane integration and stability, making it particularly useful in drug delivery and biochemical research .
Properties
Molecular Formula |
C37H65NO5 |
|---|---|
Molecular Weight |
603.9 g/mol |
IUPAC Name |
octyl 8-[2-hydroxyethyl-[8-oxo-8-(3-pentylphenoxy)octyl]amino]octanoate |
InChI |
InChI=1S/C37H65NO5/c1-3-5-7-8-15-21-32-42-36(40)26-17-11-9-13-19-28-38(30-31-39)29-20-14-10-12-18-27-37(41)43-35-25-22-24-34(33-35)23-16-6-4-2/h22,24-25,33,39H,3-21,23,26-32H2,1-2H3 |
InChI Key |
KBHBVGXSUPUZFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC1=CC=CC(=C1)CCCCC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


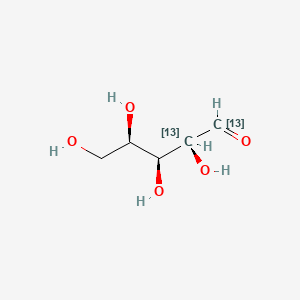


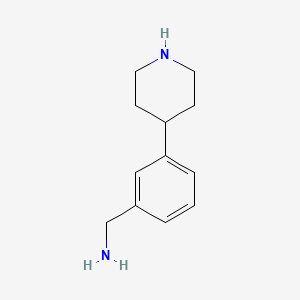

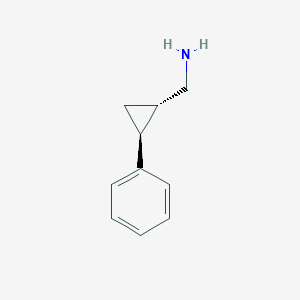

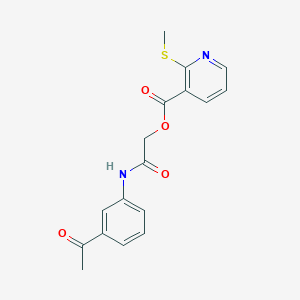
![tert-Butyl 2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13350991.png)
